Triacetin
Overview
Description
Triacetin, also known as Glycerol Triacetate, is an organic compound with the formula C3H5(OCOCH3)3 . It is classified as a triglyceride, i.e., the triester of glycerol with acetic acid . It is a colorless, viscous, and odorless liquid with a high boiling point and a low melting point . It has a mild, sweet taste in concentrations lower than 500 ppm, but may appear bitter at higher concentrations .
Synthesis Analysis
Triacetin is synthesized by the acetylation of glycerol. The catalytic efficiency of the organic acid salt was investigated for the selective transformation of glycerol into triacetin . The selective separation of di- and tri-acetin from the reaction medium during the acylation was performed through a continuous liquid–liquid extraction in situ technique .
Molecular Structure Analysis
The molecular formula of Triacetin is C9H14O6 . Its average mass is 218.204 Da and its monoisotopic mass is 218.079041 Da .
Chemical Reactions Analysis
Triacetin is an oxygenated fuel additive that can significantly improve viscosity, low-temperature cloud point, and antiknock properties of fuels . The mono-, di-, and tri-acetins have been produced by various catalytic processes using different reaction media through conventional or non-conventional strategies .
Physical And Chemical Properties Analysis
Triacetin is a clear, colorless acetate ester . It has a molecular weight of 218.20 . It is slightly soluble in water but soluble in alcohol and ether . Its flash point is 138 °C .
Scientific Research Applications
Bioadditive in Biodiesel
Triacetin is recognized as a bioadditive in biodiesel, functioning as an anti-knocking agent and improving the performance of biodiesel engines. It can increase motor octane number (MON) and research Octane number (RON), while decreasing the cetane number (CN), leading to better biodiesel performance (Mufrodi, Budiman, & Purwono, 2018).
Military Applications
In military contexts, Triacetin has been used as a binder for combustible material in solid-rocket propellants. It is also a component of cosmetic formulations, recognized as safe by the FDA (Quinn & Ziolkowski, 2015).
Parenteral Nutrition
Triacetin has potential as a parenteral nutrient, having been studied for intravenous administration in dogs, where it was found to undergo intravascular hydrolysis with the majority of resulting acetate being oxidized (Bleiberg, Beers, Persson, & Miles, 1993).
Safety in Cosmetic Formulations
Triacetin functions as a cosmetic biocide, plasticizer, and solvent in cosmetic formulations, affirmed as a generally recognized as safe (GRAS) ingredient by the FDA. It was not found toxic in various animal exposure studies (Fiume, 2003).
Diesel Engine Performance and Emissions
Triacetin's role in diesel engine performance and emissions has been researched. Studies show that it reduces particulate matter, unburned hydrocarbon, and carbon monoxide emissions, with a slight increase in nitric oxide emissions, without deteriorating engine performance (Nabi et al., 2016).
Adsorption Ability
The adsorption ability of Triacetin on activated carbon has been studied, particularly relevant in the cigarette industry for use in filters. The adsorption is influenced by temperature, humidity, and the pore structure of the activated carbon (Li Xi-nan, 2013).
Synthesis Methods
Various methods of synthesizing Triacetin have been explored, including the use of solid catalysts like ion exchange Lewatit for easier product separation (Setyaningsih, Rizkiyaningrum, & Andi, 2017).
Bacteriology Application
Historically, Triacetin has been used in medical bacteriology, particularly for its effectiveness against epidermophytosis when combined with Azochloramid (Lawler, 1942).
Gastric Motility
Research has also investigated the effects of Triacetin on gastric motility, where it was found to delay gastric emptying and inhibit gastric contractile activity (Ohsaka, 2005).
Plasticizing Effect on Starch Ester Film
Triacetin's plasticizing effect on starch ester film has been evaluated, revealing its role in altering the structure and properties of such films (Zhu, Li, Huang, Chen, & Li, 2013).
Biodiesel Additive Research
Studies have shown Triacetin's efficacy as a biodiesel additive, improving performance and combustion characteristics of diesel engines when used with biodiesel blends (Rao & Radhakrishna, 2012).
Cervical Ripening and Induction of Labor
Triacetin has been explored in the medical field for its effects on cervical ripening and induction of labor (Graves, Baskett, Gray, & Luther, 1985).
Optimization of Biodiesel Blends
The optimization of biodiesel blends using Triacetin has been a focus, with studies examining performance and emission characteristics in diesel engines (Panda, Sastry, & Rai, 2018).
Reactive Distillation Process
The reactive distillation process for Triacetin production from glycerol, as a byproduct of biodiesel, has been explored, demonstrating high glycerol conversion rates (Mufrodi, Rochmadi, Sutijan, & Budiman, 2013).
Influence on Cigarette Smoke Components
Triacetin's influence on the delivery of harmful compounds in cigarette smoke has been studied, finding that it affects the levels of certain compounds in the smoke (Sun Xuehui et al., 2010).
Pyrolysis Mechanisms
The thermal decomposition mechanisms of Triacetin have been investigated to understand its potential health hazards when exposed to high temperatures (Laino et al., 2012).
Future Directions
Triacetin has diverse applications in the pharmaceutical, fuel, cosmetic, and food industries . The use of triacetin induces environmental and economic benefits . The plasticizing capabilities of triacetin have been utilized in the synthesis of a biodegradable phospholipid gel system for the dissemination of the cancer drug paclitaxel .
properties
IUPAC Name |
2,3-diacetyloxypropyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAYPUMNDPQOKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6, Array | |
Record name | GLYCERYL TRIACETATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | TRIACETIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026691 | |
Record name | Triacetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Colourless, somewhat oily liquid having a slightly fatty odour, Colorless liquid with a mild fatty odor; [Merck Index] Colorless oily liquid with an odor like petroleum; [MSDSonline], Liquid, COLOURLESS OILY LIQUID., colourless oily liquid with a very slight, ethereal, fruity odour | |
Record name | 1,2,3-Propanetriol, 1,2,3-triacetate | |
Source | EPA Chemicals under the TSCA | |
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Record name | GLYCERYL TRIACETATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Triacetin | |
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Record name | Triacetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029592 | |
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Record name | TRIACETIN | |
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Record name | Triacetin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/731/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
258-259 °C, 258.00 to 260.00 °C. @ 760.00 mm Hg, 258 °C | |
Record name | TRIACETIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585 | |
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Record name | Triacetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | TRIACETIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Flash Point |
280 °F (138 °C) (closed cup), 138 °C c.c. | |
Record name | TRIACETIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585 | |
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Record name | TRIACETIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203 | |
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Solubility |
In water, 52,130 mg/L at 24.5 °C, In water, 58,000 mg/L at 25 °C, Slightly soluble in carbon disulfide; miscible with alcohol, ether, chloroform, Miscible with benzene; very soluble in acetone, For more Solubility (Complete) data for TRIACETIN (6 total), please visit the HSDB record page., 58 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 7 (soluble), moderately soluble in water; soluble in organic solvents, miscible (in ethanol) | |
Record name | TRIACETIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Triacetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | TRIACETIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Triacetin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/731/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.1583 g/cu cm at 20 °C, Bulk density: 9.7 lb/gal, Relative density (water = 1): 1.16, 1.154-1.159 | |
Record name | TRIACETIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585 | |
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Record name | TRIACETIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Triacetin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/731/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
7.52 (Air = 1), Relative vapor density (air = 1): 7.52 | |
Record name | TRIACETIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIACETIN | |
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Vapor Pressure |
0.00248 [mmHg], VP: 1 mm Hg at 100 °C, 0.00248 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.33 | |
Record name | Triacetin | |
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Impurities |
Triacetin contains trace moisture and acetic acid, ... Commercial triacetin may contain diacetin, as well as monoacetin ... | |
Record name | TRIACETIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585 | |
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Product Name |
Triacetin | |
Color/Form |
Colorless liquid, Colorless somewhat oily liquid | |
CAS RN |
102-76-1 | |
Record name | Triacetin | |
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Record name | Triacetin [USP:INN:BAN] | |
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Record name | 1,2,3-Propanetriol, 1,2,3-triacetate | |
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Record name | Triacetin | |
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Record name | TRIACETIN | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-78 °C, 3 °C | |
Record name | TRIACETIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Triacetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TRIACETIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.